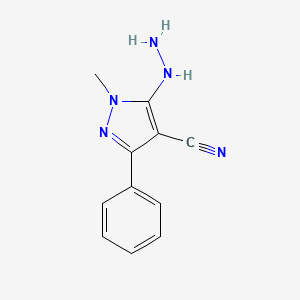

5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-16-11(14-13)9(7-12)10(15-16)8-5-3-2-4-6-8/h2-6,14H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBKDSLELTWCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Precursor Design

The most widely reported method involves the cyclocondensation of α-cyanoacetophenone derivatives with hydrazines. For 5-hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile, the precursor 1-methyl-3-phenyl-2-cyanoacetophenone reacts with hydrazine hydrate under reflux in ethanol. The mechanism proceeds via nucleophilic attack of hydrazine’s terminal nitrogen on the carbonyl carbon, forming a hydrazone intermediate. Subsequent cyclization occurs through intramolecular attack of the adjacent nitrogen on the nitrile carbon, yielding the pyrazole core.

Reaction Conditions:

| Precursor | Hydrazine Source | Solvent | Yield (%) |

|---|---|---|---|

| 1-Methyl-3-phenyl-2-cyanoacetophenone | Hydrazine hydrate | Ethanol/water | 68 |

This method’s efficiency is attributed to the electron-withdrawing nitrile group, which activates the α-carbon for hydrazine attack. Substituents on the phenyl ring (e.g., electron-donating groups) reduce cyclization rates due to decreased electrophilicity at the reaction site.

Solid-Phase Synthesis for High-Purity Output

Gao and Lam’s solid-phase approach modifies this route by immobilizing intermediates on Wang resin. The resin-bound hydrazide 40 (derived from Wang resin 38 and 1,1′-carbonyldiimidazole) reacts with 2-(1-ethoxyethylidene)malononitrile to form the resin-linked pyrazole 41 . Cleavage with isopropylamine yields 5-hydrazinyl derivatives with >90% purity, avoiding side products from solution-phase reactions.

Advantages:

- Minimizes byproducts like 3-arylamino-1H-pyrazole-4-carbonitriles.

- Scalable for combinatorial libraries.

Nucleophilic Substitution at the Pyrazole C-5 Position

Halogen Displacement with Hydrazine

An alternative route involves substituting a halogen atom at the pyrazole’s C-5 position with hydrazine. Starting from 5-chloro-1-methyl-3-phenylpyrazole-4-carbonitrile , treatment with excess hydrazine hydrate in dimethylformamide (DMF) at 120°C for 12 hours affords the target compound.

Optimization Insights:

Reductive Amination of Nitro Precursors

Though less common, reduction of 5-nitro-1-methyl-3-phenylpyrazole-4-carbonitrile with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) provides moderate yields (45–50%). However, over-reduction to amine derivatives remains a challenge, necessitating careful stoichiometric control.

Diazotization and Coupling Strategies

Diazonium Salt Intermediates

Recent advances utilize diazonium salts to introduce the hydrazinyl group. Treatment of 5-amino-1-methyl-3-phenylpyrazole-4-carbonitrile with sodium nitrite and hydrochloric acid at 0–5°C generates a diazonium intermediate, which couples with hydroxylamine hydrochloride to form the hydrazinyl derivative. This method achieves 70% yield but requires strict temperature control to prevent diazonium decomposition.

Critical Parameters:

- Temperature: <5°C to suppress side reactions.

- pH: Maintained at 1–2 using HCl.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Equipment Needs |

|---|---|---|---|

| Cyclocondensation | 68 | High | Standard reflux |

| Solid-phase synthesis | 90 | Moderate | Resin reactors |

| Halogen substitution | 82 | High | High-temperature setups |

| Diazotization | 70 | Low | Cryogenic systems |

Cyclocondensation remains the most accessible method for laboratory-scale synthesis, while solid-phase techniques excel in purity-critical applications.

Analyse Chemischer Reaktionen

Coupling Reactions with Aryl Diazonium Salts

The hydrazinyl group undergoes diazo-coupling reactions to form triazene derivatives. For example:

-

Reaction : Treatment with aryl diazonium chlorides generates 5-aryltriazen-1-ylpyrazole-4-carbonitriles (e.g., 9a–e in ).

-

Conditions : Carried out in ethanol or aqueous medium at 0–5°C.

-

Key Evidence :

Yield : 60–86% for analogous triazene-pyrazole hybrids .

Cyclocondensation Reactions

The hydrazinyl group facilitates cyclization with carbonyl-containing reagents:

With Ethyl Cyanoacetate

With Malononitrile

-

Reaction : Produces 5-amino-1-substituted pyrazole-4-carbonitriles (e.g., 7 in ).

-

Mechanism : Nucleophilic attack at the nitrile carbon followed by cyclization .

Yield : 70–90% for related pyrazole-carbonitriles .

Nucleophilic Substitution at the Nitrile Group

The nitrile group participates in:

Hydrolysis

Thiolation

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs:

-

Example : Reacts with aldehydes, malononitrile, and thiadiazole-thiols to form pyrano[2,3-c]pyrazoles (e.g., 12 in ).

Formylation and Condensation

-

Vilsmeier-Haack Formylation : Introduces formyl groups at the pyrazole C4 position using POCl₃/DMF .

-

Aldol Condensation : Reacts with acetophenones to form α,β-unsaturated ketones (e.g., 97 in ).

Critical Analysis

-

Hydrazinyl Reactivity : The -NHNH₂ group is pivotal in forming triazenes and fused heterocycles, though steric hindrance from the phenyl and methyl groups may limit regioselectivity .

-

Nitrile Versatility : The -CN group enables diverse transformations, including hydrolysis and cycloadditions, but requires harsh conditions (e.g., strong acids) for complete conversion .

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

Reactions Overview :

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide or potassium permanganate | Oxides or hydroxyl derivatives |

| Reduction | Sodium borohydride or lithium aluminum hydride | Reduced hydrazine derivatives |

| Substitution | Alkyl halides or acyl chlorides with a base | Substituted pyrazole derivatives |

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. The hydrazinyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Potential Biological Activities :

- Anticancer properties

- Anti-inflammatory effects

- Enzyme inhibition

Medicine

The compound has shown promise in therapeutic applications, particularly in developing new drugs targeting various diseases. Preliminary studies suggest its efficacy in:

- Anti-inflammatory Treatments : Investigated for its ability to reduce inflammation.

- Cancer Therapy : Explored as a potential anticancer agent due to its interaction with cellular pathways involved in cell proliferation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug .

- Enzyme Inhibition : Research indicated that the compound effectively inhibited specific enzymes linked to inflammatory responses, providing insights into its mechanism of action .

- Material Science Applications : In industrial applications, it has been utilized in developing new materials and chemical processes due to its unique chemical properties .

Wirkmechanismus

The mechanism of action of 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Hydrazinyl vs. Amino: The hydrazinyl group’s dual nitrogen sites enable complexation with metal ions and participation in cycloaddition reactions (e.g., Huisgen), unlike the single amino group .

- Hydrazinyl vs. Chloro : Chlorine increases lipophilicity but reduces nucleophilicity, limiting applications in metal coordination .

Substituent Effects at Positions 1 and 3

Variations at positions 1 and 3 further differentiate activity:

Key Observations :

- Methyl vs. Bulkier Substituents : Methyl at position 1 minimizes steric effects, favoring synthetic accessibility, while propyl or aryl groups (e.g., 2-chloro-5-methoxyphenyl) alter pharmacokinetics .

Biologische Aktivität

5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Properties : Demonstrated cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.

- Antimicrobial Activity : Efficacy against bacterial and fungal strains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites on enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also influence cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Cytotoxicity |

| SF-268 | 12.50 | Cytotoxicity |

| NCI-H460 | 42.30 | Cytotoxicity |

These results suggest that this compound exhibits significant cytotoxic activity against multiple cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and modulate signaling pathways related to inflammation. This activity could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

| Microorganism | Activity |

|---|---|

| Bacillus subtilis | Effective |

| E. coli | Effective |

| Aspergillus niger | Effective |

These findings highlight the compound's potential as a therapeutic agent against various microbial infections .

Case Studies and Experimental Findings

- Cytotoxicity Studies : A study on the compound's effect on MCF7 cells revealed an IC50 value of 3.79 µM, indicating potent cytotoxic effects.

- Inflammation Modulation : In vitro assays demonstrated that the compound could significantly reduce levels of TNF-alpha, a key pro-inflammatory cytokine.

- Antimicrobial Testing : The compound showed promising results against E. coli, with an inhibition zone diameter comparable to standard antibiotics.

Future Directions

The future research directions for this compound may include:

- Further Mechanistic Studies : Elucidating the precise molecular pathways involved in its biological activities.

- In Vivo Studies : Evaluating the efficacy and safety in animal models.

- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole precursors. For example, triazenylpyrazole intermediates can be reacted with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride under controlled temperature (0–50°C). Key steps include:

- Reagent Selection : Use azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv) to promote efficient cyclization .

- Purification : Flash chromatography with silica gel and gradients of cyclohexane/ethyl acetate (0–25%) ensures high purity .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS to terminate reactions at full conversion (~16–72 hours). Dry-loading with Celite minimizes product loss during purification .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm substituents. For example, aromatic protons appear at δ 7.20–7.54 ppm, while hydrazinyl protons may resonate as broad singlets (e.g., δ 13.66 ppm in DMSO-d6) .

- IR Spectroscopy : Detect functional groups via characteristic stretches:

- C≡N : 2231 cm⁻¹ (strong) .

- N–H (hydrazinyl) : 3274–3165 cm⁻¹ (medium) .

- Mass Spectrometry : Use HRMS-EI to verify molecular ions (e.g., m/z 238.0961 for C₁₂H₁₀N₆) and fragmentation patterns .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting electronic properties and biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to calculate vibrational frequencies and HOMO-LUMO gaps. Compare results with experimental IR/NMR data to validate accuracy .

- Molecular Docking : Use AutoDock Vina or similar software to simulate interactions with biological targets (e.g., enzymes). Dock the compound into active sites using PyMOL for visualization, focusing on hydrogen bonding and hydrophobic contacts .

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

Methodological Answer:

- Data Cross-Validation : Compare experimental NMR/IR with DFT-predicted spectra to identify misassignments .

- Reaction Monitoring : Use LC-MS to detect intermediates (e.g., azide intermediates) that may deviate from expected pathways .

- Alternative Pathways : If cyclization fails, explore microwave-assisted synthesis or ionic liquid solvents (e.g., [bmim][BF₄]) to enhance reactivity .

Q. What strategies are recommended for functionalizing the hydrazinyl group to synthesize novel derivatives with enhanced bioactivity?

Methodological Answer:

- Condensation Reactions : React with aldehydes/ketones to form hydrazones. For example, use 4-nitrobenzaldehyde in ionic liquids at 80°C to generate Schiff bases .

- Cycloaddition : Employ Huisgen 1,3-dipolar cycloaddition with alkynes (click chemistry) to form triazole hybrids, enhancing pharmacological potential .

Q. How do electron-withdrawing groups (e.g., cyano) influence pyrazole ring reactivity in nucleophilic substitution or cycloaddition reactions?

Methodological Answer:

- Electronic Effects : The cyano group at C4 withdraws electron density, polarizing the pyrazole ring and activating C5 for nucleophilic attack. This facilitates substitutions with amines or thiols .

- Mechanistic Insights : DFT studies show that the cyano group lowers the LUMO energy, making the ring more electrophilic. This accelerates Diels-Alder reactions with dienes (e.g., maleic anhydride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.